4-Chloro-3-cyclopropoxy-N-methylaniline
Description
4-Chloro-3-cyclopropoxy-N-methylaniline is a substituted aniline derivative characterized by a chlorine atom at the 4-position, a cyclopropoxy group at the 3-position, and a methylated amine (-N-CH₃) at the para position. This compound’s unique structure combines aromatic, ether, and amine functionalities, making it a candidate for applications in agrochemicals, pharmaceuticals, or materials science.
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
4-chloro-3-cyclopropyloxy-N-methylaniline |
InChI |
InChI=1S/C10H12ClNO/c1-12-7-2-5-9(11)10(6-7)13-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |
InChI Key |
MLVOKMCFUXQMOO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)Cl)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-cyclopropoxy-N-methylaniline typically involves the following steps:
Nitration and Reduction: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Cyclopropanation: The amine is then reacted with cyclopropyl bromide under basic conditions to introduce the cyclopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-cyclopropoxy-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
4-Chloro-3-cyclopropoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-Chloro-3-cyclopropoxy-N-methylaniline with five structurally related compounds, highlighting substituent positions, functional groups, and molecular weights:
Key Research Findings and Differences
Reactivity and Metabolism
- 4-Chloro-2-methylaniline: Metabolized by hepatic microsomes to 5-chloro-2-hydroxylaminotoluene, a reactive intermediate that binds irreversibly to DNA and proteins, explaining its carcinogenicity . In contrast, the cyclopropoxy group in 4-Chloro-3-cyclopropoxy-N-methylaniline may hinder metabolic activation due to steric effects.
- 4-Chloro-N-(3-phenylallylidene)aniline: The allylidene group facilitates conjugation, altering electronic properties and reactivity compared to the cyclopropoxy analog.
Physicochemical Properties
- Halogen Effects : 3-Chloro-4-fluoroaniline (Cl/F substitution) exhibits higher polarity than the target compound, impacting solubility in polar solvents .
- Functional Group Impact: 4-Chloro-3-methylphenol’s phenolic -OH group (pKa ~8–9) makes it more acidic than aniline derivatives (pKa ~4–5), affecting its environmental persistence and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
